Phosphonic acid, 2-propenyl-, diphenyl ester
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Overview
Description
Phosphonic acid, 2-propenyl-, diphenyl ester is an organophosphorus compound with the molecular formula C15H15O3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-propenyl group and two phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, 2-propenyl-, diphenyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of diphenyl phosphite with allyl bromide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 2-propenyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, 2-propenyl-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, 2-propenyl-, diphenyl ester involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phosphonic acid, 2-propenyl-, diphenyl ester can be compared with other similar compounds such as:
Diphenyl phosphite: Similar in structure but lacks the 2-propenyl group.
Diphenyl hydrogen phosphite: Contains a hydrogen atom instead of the 2-propenyl group.
Phenyl phosphonate: Contains only one phenyl group and different substituents
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
101111-39-1 |
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Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
[phenoxy(prop-2-enyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI Key |
INDCZXZNLPWHJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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